N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
This compound is a benzothiazole-derived acetamide featuring a dimethylaminoethyl side chain, a phenoxyacetamide backbone, and a hydrochloride salt. The benzo[d]thiazole core is substituted with methoxy (4-position) and methyl (7-position) groups, which modulate electronic and steric properties. Its hydrochloride salt improves stability and bioavailability.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-15-10-11-17(26-4)19-20(15)28-21(22-19)24(13-12-23(2)3)18(25)14-27-16-8-6-5-7-9-16;/h5-11H,12-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMTTYARFKNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a complex synthetic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores its biological activity based on available research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 436.0 g/mol
- CAS Number : 1216442-53-3
Preliminary studies indicate that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to increase histone acetylation, leading to altered gene expression and potentially inducing apoptosis in cancer cells. The inhibition of HDACs can also contribute to anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.
Biological Activities
The biological activities of this compound can be categorized as follows:
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques, which allow for the incorporation of various functional groups that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its therapeutic potential .
Synthetic Route Overview
- Formation of Thiazole Ring : Utilizing thiourea and α-bromoketones.
- Substitution Reactions : Incorporating dimethylamino and phenoxyacetyl groups.
- Final Hydrochloride Salt Formation : Enhancing solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with acetamide and benzothiazole derivatives from the provided evidence, focusing on structural features, synthesis, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
This may enhance receptor binding affinity . Thiadiazole derivatives (e.g., 4.1) exhibit distinct electronic profiles due to sulfur-rich systems, which are absent in the target compound .
The dimethylaminoethyl side chain distinguishes the target from compounds with alkyl halides or sulfonyl groups, possibly enhancing solubility and CNS penetration .
Synthesis Complexity: The target’s synthesis likely parallels and , employing carbodiimide-mediated amide coupling or reflux conditions with ZnCl₂ catalysis. However, its multi-step functionalization (methoxy, methyl, dimethylaminoethyl) may require orthogonal protection strategies .
Pharmacological Implications: While direct data are unavailable, the phenoxyacetamide moiety is associated with kinase inhibition in analogs (e.g., sulfentrazone in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
